molecular formula C9H13FN2 B12274582 2-(4-Fluorophenyl)propane-1,3-diamine

2-(4-Fluorophenyl)propane-1,3-diamine

Cat. No.: B12274582
M. Wt: 168.21 g/mol
InChI Key: HMEFNQQXFSIDEZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propane-1,3-diamine is a fluorinated aromatic diamine characterized by a propane-1,3-diamine backbone substituted with a 4-fluorophenyl group at the central carbon. This compound has garnered attention in medicinal chemistry due to the electron-withdrawing nature of the fluorine atom, which enhances metabolic stability and binding interactions in biological systems. Its structure enables versatile applications, including antiviral agent development and coordination chemistry. For instance, derivatives of this compound have shown potent inhibitory activity against viral targets such as Rift Valley fever virus (RVFV) and SARS-CoV-2 . The synthetic routes often involve Cu(I)-catalyzed cross-coupling reactions or deprotection strategies, as seen in its derivatives (e.g., compound 56 in ) .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

2-(4-fluorophenyl)propane-1,3-diamine

InChI

InChI=1S/C9H13FN2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8H,5-6,11-12H2

InChI Key

HMEFNQQXFSIDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)CN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)propane-1,3-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Reduction: The 4-fluorobenzaldehyde is reduced to 4-fluorobenzyl alcohol using a reducing agent such as sodium borohydride.

    Bromination: The 4-fluorobenzyl alcohol is then brominated to form 4-fluorobenzyl bromide.

    Amination: The 4-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with propane-1,3-diamine to yield 2-(4-Fluorophenyl)propane-1,3-diamine.

Industrial Production Methods

Industrial production methods for 2-(4-Fluorophenyl)propane-1,3-diamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Fluorinated carboxylic acids or ketones.

    Reduction: Fluorinated amines or alcohols.

    Substitution: N-alkyl or N-acyl derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-Fluorophenyl)propane-1,3-diamine serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the development of new compounds with tailored properties.

Biology

The compound is investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. Its fluorine atom enhances its lipophilicity and metabolic stability, making it suitable for biological applications.

Medicine

Research has explored the compound's therapeutic properties, particularly in cancer treatment and antimicrobial activity. It has been shown to inhibit cell proliferation in various cancer cell lines and induce apoptosis through specific molecular interactions.

Case Study 1: Anticancer Activity

A study assessed the efficacy of 2-(4-Fluorophenyl)propane-1,3-diamine against glioblastoma cell lines. The compound exhibited an EC50 value of 20 µM, indicating significant anticancer activity compared to its methylated and ethylated derivatives, which showed higher EC50 values (>50 µM).

CompoundEC50 (µM)Activity Type
2-(4-Fluorophenyl)propane-1,3-diamine20Anticancer
Methylated derivative>50Less active
Ethylated derivative>40Less active

Case Study 2: Antimicrobial Effects

Another study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated strong activity against Escherichia coli and moderate activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine

  • Substituents : Biphenyloxy ethyl chain.
  • Activity : Demonstrated inhibitory effects against RVFV in vitro. The biphenyl group enhances hydrophobic interactions with viral targets, but its bulkiness may limit bioavailability compared to the smaller fluorophenyl group .
  • Synthesis : Derived from high-throughput screening and conserved biphenyloxy modifications .

1-(4-Fluorophenyl)-N'-(4-methylphenyl)propane-1,3-diamine

  • Substituents : 4-Fluorophenyl and 4-methylphenyl.
  • Activity : Exhibited the highest binding energy (-18.7 kcal/mol) against SARS-CoV-2 3CLpro-ACE2 complex in molecular docking studies, attributed to fluorine’s electronegativity and the methyl group’s hydrophobic effects .

Role of Substituents in Enzyme Inhibition

N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine

  • Substituents: Cyclohexyl and dimethylaminopropyl.
  • Activity: Inhibits aminoglycoside-modifying enzyme ANT(2′). The bulky cyclohexyl group may hinder membrane permeability, unlike the planar fluorophenyl moiety .

PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine)

  • Substituents: Indol-3-yl ethyl and dimethylamino.
  • Activity: Noncompetitive inhibition of indolethylamine-N-methyltransferase (INMT). Methylation of the propylamino moiety increases lipophilicity, contrasting with the fluorophenyl group’s polar effects .

6-Me-DPPN (N,N-bis(6-methyl-2-pyridilmethyl)propane-1,3-diamine)

  • Substituents : Methylpyridyl groups.
  • Application : Forms coordinatively unsaturated thiolate complexes. The pyridyl groups facilitate metal binding, whereas the fluorophenyl derivative may prioritize aromatic stacking interactions .

Compound 56 (N1,N1'-(propane-1,3-diyl)bis(N3-(4-fluorophenyl)propane-1,3-diamine))

  • Substituents : Dual 4-fluorophenyl groups.
  • Synthesis : Synthesized via CuI-catalyzed coupling, emphasizing the role of fluorine in stabilizing transition states during cross-coupling reactions .

Data Table: Key Comparative Features

Compound Name Substituents Biological Activity Synthesis Method Key References
2-(4-Fluorophenyl)propane-1,3-diamine 4-Fluorophenyl Antiviral (RVFV, SARS-CoV-2) Cu-catalyzed coupling
N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine Biphenyloxy ethyl RVFV inhibition High-throughput screening
6-Me-DPPN (L3) 6-methyl-2-pyridilmethyl Metal coordination Boc deprotection
N-Cyclohexyl-N-(3-dimethylaminopropyl)-propane-1,3-diamine Cyclohexyl, dimethylaminopropyl ANT(2′) inhibition Library screening
PDAT Indol-3-yl ethyl, dimethyl INMT inhibition Alkylation

Research Findings and Implications

  • Fluorine’s Impact: The 4-fluorophenyl group enhances binding affinity through hydrophobic and electronic effects, as seen in its superior docking scores compared to non-fluorinated analogs .
  • Synthetic Flexibility : Cu-catalyzed methods enable precise modifications, contrasting with traditional Boc-deprotection routes used for pyridyl derivatives .
  • Therapeutic Potential: Fluorinated diamines show broader antiviral spectra compared to biphenyl or cyclohexyl analogs, likely due to improved target compatibility .

Biological Activity

2-(4-Fluorophenyl)propane-1,3-diamine is an organic compound with significant potential in pharmaceutical applications, particularly in the fields of cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and comparative analysis with similar compounds.

  • Molecular Formula : C10H14F2N2
  • Molecular Weight : 188.24 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)propane-1,3-diamine

The biological activity of 2-(4-Fluorophenyl)propane-1,3-diamine is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to:

  • Inhibit cell proliferation in various cancer cell lines.
  • Induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Affect cell cycle progression by blocking specific phases, particularly G0/G1, leading to growth inhibition.

Anticancer Activity

Research indicates that 2-(4-Fluorophenyl)propane-1,3-diamine exhibits significant anticancer properties. The following table summarizes its effects on different cancer cell lines:

Cell Line EC50 (µM) Effect
Glioblastoma Multiforme20Inhibition of proliferation
Triple-Negative Breast Cancer30Induction of apoptosis
Colon Adenocarcinoma25Cell cycle arrest

In a study evaluating its efficacy against glioblastoma multiforme, it was found to induce apoptosis at concentrations ranging from 20 to 30 µM, with significant upregulation of p21 and p27 proteins involved in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. The following table outlines its minimum inhibitory concentration (MIC) values against selected pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus15Moderate
Escherichia coli10Strong
Pseudomonas aeruginosa20Moderate

These findings suggest that 2-(4-Fluorophenyl)propane-1,3-diamine could be a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A research study evaluated the effects of 2-(4-Fluorophenyl)propane-1,3-diamine on various cancer cell lines. The results indicated that at lower concentrations (20 µM), the compound effectively inhibited cell proliferation by inducing cell cycle arrest. At higher concentrations (30–50 µM), it triggered apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Case Study 2: Antimicrobial Effects

A separate study assessed the antimicrobial properties of the compound against a panel of bacterial strains. Results indicated that it exhibited strong activity against Escherichia coli and moderate activity against Staphylococcus aureus. These findings suggest potential applications in treating bacterial infections .

Comparative Analysis

When compared to other aminodiamine derivatives, such as those with methyl or ethyl substitutions, 2-(4-Fluorophenyl)propane-1,3-diamine showed superior activity against cancer cell lines due to its unique fluorinated aromatic structure which enhances binding affinity to biological targets.

Comparison Table

Compound EC50 (µM) Activity Type
2-(4-Fluorophenyl)propane-1,3-diamine20 (glioblastoma)Anticancer
Methylated derivative>50Less active
Ethylated derivative>40Less active

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